molecular formula C18H16N4O3S B11981119 6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one CAS No. 303095-20-7

6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B11981119
CAS No.: 303095-20-7
M. Wt: 368.4 g/mol
InChI Key: YKLNXOOVLLGTTO-UHFFFAOYSA-N
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Description

6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazinone core, which is a heterocyclic structure containing nitrogen and sulfur atoms, and a dimethoxybenzylidene group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzonitrile, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction. The cyclization step may require heating under reflux conditions, and the thiolation is usually achieved using sulfur or thiourea under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Scientific Research Applications

6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways affected by this compound include those related to oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-((3,4-Dimethoxybenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one stands out due to its unique triazinone core and dimethoxybenzylidene group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .

Properties

CAS No.

303095-20-7

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

6-[2-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H16N4O3S/c1-24-14-8-7-11(9-15(14)25-2)10-19-13-6-4-3-5-12(13)16-17(23)20-18(26)22-21-16/h3-10H,1-2H3,(H2,20,22,23,26)

InChI Key

YKLNXOOVLLGTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2C3=NNC(=S)NC3=O)OC

Origin of Product

United States

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